![molecular formula C6Br2I4 B3069734 1,4-Dibromo-2,3,5,6-tetraiodobenzene CAS No. 886759-09-7](/img/structure/B3069734.png)
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,4-Dibromo-2,3,5,6-tetraiodobenzene is C6Br2I4 . The molecular weight is 739.49 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 739.49 . It is poorly soluble, with a solubility of 0.00000228 mg/ml . The compound is also lipophilic, with a consensus Log Po/w of 5.75 .Scientific Research Applications
Material Science and Crystal Engineering
DBTIB’s structure suggests potential for use in organic semiconductors . The heavy halogen atoms (bromine and iodine) present in DBTIB can significantly influence electronic properties. Researchers explore its application in designing novel materials for electronic devices, such as organic field-effect transistors (OFETs) and solar cells .
Mechanism of Action
1,4-Dibromo-2,3,5,6-tetraiodobenzene can potentially act as a ligand (a molecule that binds to a central metal atom) in the formation of transition-metal complexes.
Safety and Hazards
properties
IUPAC Name |
1,4-dibromo-2,3,5,6-tetraiodobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHEGXNGYFMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)Br)I)I)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2I4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,3,5,6-tetraiodobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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